tert-Butyl {[4-(N'-hydroxycarbamimidoyl)phenyl]methyl}carbamate tert-Butyl {[4-(N'-hydroxycarbamimidoyl)phenyl]methyl}carbamate
Brand Name: Vulcanchem
CAS No.: 220648-78-2
VCID: VC3386020
InChI: InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)15-8-9-4-6-10(7-5-9)11(14)16-18/h4-7,18H,8H2,1-3H3,(H2,14,16)(H,15,17)
SMILES: CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=NO)N
Molecular Formula: C13H19N3O3
Molecular Weight: 265.31 g/mol

tert-Butyl {[4-(N'-hydroxycarbamimidoyl)phenyl]methyl}carbamate

CAS No.: 220648-78-2

Cat. No.: VC3386020

Molecular Formula: C13H19N3O3

Molecular Weight: 265.31 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl {[4-(N'-hydroxycarbamimidoyl)phenyl]methyl}carbamate - 220648-78-2

CAS No. 220648-78-2
Molecular Formula C13H19N3O3
Molecular Weight 265.31 g/mol
IUPAC Name tert-butyl N-[[4-(N'-hydroxycarbamimidoyl)phenyl]methyl]carbamate
Standard InChI InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)15-8-9-4-6-10(7-5-9)11(14)16-18/h4-7,18H,8H2,1-3H3,(H2,14,16)(H,15,17)
Standard InChI Key QDVBCHJDHLYNCR-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=NO)N
Canonical SMILES CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=NO)N

tert-Butyl {[4-(N'-hydroxycarbamimidoyl)phenyl]methyl}carbamate is a synthetic organic compound with significant interest in medicinal chemistry. Its structure includes a tert-butyl group, a carbamate moiety, and a phenyl ring substituted with a hydroxycarbamimidoyl group. This compound is notable for its potential as a precursor in the development of biologically active molecules, which may have applications in pharmaceuticals.

Synthesis Methods

The synthesis of tert-Butyl {[4-(N'-hydroxycarbamimidoyl)phenyl]methyl}carbamate typically involves multi-step organic reactions. Key steps may include the reaction of appropriate precursors under controlled conditions such as temperature, solvent choice, and catalysts to optimize yield and purity.

StepDescriptionConditions
1. Preparation of PrecursorsSynthesis of the phenyl derivative with the hydroxycarbamimidoyl groupSpecific solvents and catalysts
2. Carbamate FormationReaction with tert-butyl carbamateControlled temperature and pressure
3. PurificationColumn chromatography or crystallizationSolvent mixtures

Interaction Studies

Interaction studies involving tert-Butyl {[4-(N'-hydroxycarbamimidoyl)phenyl]methyl}carbamate focus on its binding affinity and selectivity towards biological targets such as enzymes and receptors. Preliminary data suggest that modifications in its structure can significantly affect these interactions, influencing both pharmacokinetics and pharmacodynamics.

Potential Therapeutic Applications

This compound has potential applications in various fields, including drug development. Its unique structure suggests it could be used as a starting material for synthesizing more complex molecules with specific therapeutic properties.

Research Findings and Future Directions

Research on tert-Butyl {[4-(N'-hydroxycarbamimidoyl)phenyl]methyl}carbamate is ongoing, with a focus on exploring additional therapeutic applications based on its structural characteristics and reactivity. Techniques such as surface plasmon resonance or isothermal titration calorimetry could provide valuable insights into its mechanism of action and efficacy in biological systems.

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